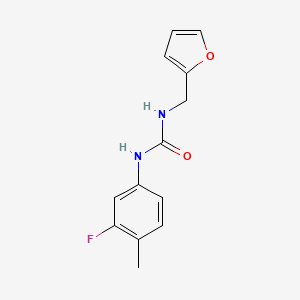

N-(3-fluoro-4-methylphenyl)-N'-(2-furylmethyl)urea

Übersicht

Beschreibung

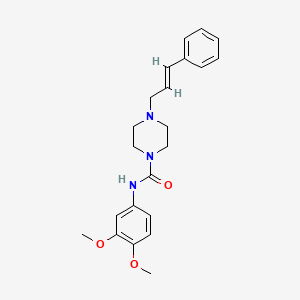

N-(3-fluoro-4-methylphenyl)-N'-(2-furylmethyl)urea, also known as FMFU, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FMFU is a urea derivative and has been synthesized using various methods.

Wissenschaftliche Forschungsanwendungen

Central Nervous System Agents A study by Rasmussen et al. (1978) explored a series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, which included compounds with phenyl groups substituted with various elements, including fluoro. These compounds demonstrated anxiolytic activity and muscle-relaxant properties, suggesting potential applications as central nervous system agents (Rasmussen et al., 1978).

Biomolecular Imaging Lavis, Chao, and Raines (2006) discussed the development of a "latent" fluorophore for biomolecular imaging. This approach involved a derivative of rhodamine modified as a urea, enabling controlled fluorescence activation. This method could be highly relevant for tracking and studying biological processes in real-time with improved spatiotemporal resolution (Lavis, Chao, & Raines, 2006).

Antibacterial and Antifungal Agents Zheng et al. (2010) synthesized N-alkyl substituted urea derivatives and evaluated their antibacterial and antifungal activities. They found that compounds with fluoro substituents exhibited potent antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi (Zheng et al., 2010).

VEGFR-2/PDGFR Dual Inhibitors for Molecular Imaging Ilovich et al. (2008) reported on the synthesis of VEGFR-2/PDGFR dual inhibitors based on the N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea skeleton, which were labeled with fluorine-18. These labeled compounds could potentially serve as PET biomarkers for angiogenic processes, indicating a significant role in molecular imaging and cancer research (Ilovich et al., 2008).

Chemosensor for Fluoride Ion Jia et al. (2009) developed a chemosensor for fluoride ion based on N-Phenyl-N’-(3-quinolinyl)urea. The sensor demonstrated high selectivity for fluoride ion and was capable of reversible response cycles. This finding is valuable in the field of analytical chemistry, especially for environmental monitoring and analysis (Jia et al., 2009).

Cytokinin Activity in Plant Biology Takahashi et al. (1978) synthesized and tested a variety of N-phenyl-N'-(4-pyridyl)urea derivatives for cytokinin activity in tobacco callus bioassay. The research suggested potential agricultural applications in enhancing plant growth and development (Takahashi et al., 1978).

Agricultural Herbicides Gardner et al. (1985) studied the in vitro activity of N -cyclopropyl- N′ -(2-fluorophenyl) urea as a selective herbicide for grain sorghum. The study included assays on isolated pea chloroplasts, demonstrating the compound's potential as a selective and effective agricultural herbicide (Gardner et al., 1985).

Eigenschaften

IUPAC Name |

1-(3-fluoro-4-methylphenyl)-3-(furan-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2/c1-9-4-5-10(7-12(9)14)16-13(17)15-8-11-3-2-6-18-11/h2-7H,8H2,1H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHFXMCAFLKXNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC2=CC=CO2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B4619781.png)

![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B4619783.png)

![N-[2-(phenylthio)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4619797.png)

![5-(4-chlorophenyl)-4-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4619808.png)

![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4619825.png)

![3-benzyl-5-[(4-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4619831.png)

![5-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4619837.png)

![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4619844.png)

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4619875.png)